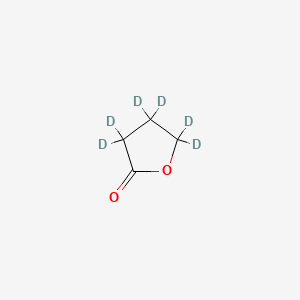

γ-ブチロラクトン-d6

概要

説明

Gamma-Butyrolactone-d6, also known as deuterated gamma-Butyrolactone, is a deuterium-labeled analog of gamma-Butyrolactone. This compound is a colorless, hygroscopic liquid with a weak characteristic odor. It is primarily used as a solvent and reagent in various chemical reactions and scientific research applications.

科学的研究の応用

Gamma-Butyrolactone-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a solvent and reagent in various organic synthesis reactions.

Biology: Employed in metabolic studies to trace the pathways of gamma-Butyrolactone and its derivatives.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of gamma-Butyrolactone in the body.

Industry: Used in the production of deuterated compounds for various industrial applications

作用機序

Target of Action

Gamma-Butyrolactone-d6, also known as GBL, primarily targets the GABA B receptors . These receptors are part of the gamma-aminobutyric acid system, the chief inhibitory neurotransmitter in the mammalian central nervous system . GBL also binds to cytoplasmic receptor proteins, many of which are involved in the regulation of specific antibiotic biosynthesis clusters .

Mode of Action

Upon administration, Gamma-Butyrolactone-d6 interacts with its targets by binding to the GABA B receptors . This binding action results in a bidirectional effect on the receptors, depending on the subunit of the GIRK (G-protein-dependent ion inwardly rectifying potassium) channel involved . Additionally, GBL binds to cytoplasmic receptor proteins and inhibits their binding to specific DNA targets . Most of these receptor proteins act as repressors, so that binding to GBL induces expression of the target genes .

Biochemical Pathways

Gamma-Butyrolactone-d6 affects the gamma-aminobutyric acid (GABA) pathway . The binding of GBL to the GABA B receptors influences the function of the GIRK channels, leading to changes in the neuronal excitability . Furthermore, the binding of GBL to cytoplasmic receptor proteins influences the expression of genes involved in specific antibiotic biosynthesis clusters .

Pharmacokinetics

It is known that gbl is rapidly converted into ghb (gamma-hydroxybutyric acid) by paraoxonase (lactonase) enzymes, found in the blood . GBL is more lipophilic (fat soluble) than GHB, and so is absorbed faster and has higher bioavailability .

Result of Action

The molecular and cellular effects of Gamma-Butyrolactone-d6’s action are primarily related to its role as a prodrug for gamma-hydroxybutyric acid (GHB) . GHB acts as a central nervous system depressant with effects similar to those of barbiturates . The binding of GBL to cytoplasmic receptor proteins also leads to the induction of gene expression, influencing the production of antibiotics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gamma-Butyrolactone-d6. For instance, GBL is hydrolyzed under basic conditions, such as in a sodium hydroxide solution, into sodium gamma-hydroxybutyrate, the sodium salt of gamma-hydroxybutyric acid . In acidic water, a mixture of the lactone and acid forms exists in an equilibrium . These environmental conditions can therefore affect the conversion of GBL to GHB and its subsequent bioavailability .

生化学分析

Biochemical Properties

Gamma-Butyrolactone-d6 plays a significant role in biochemical reactions. It is mainly produced by Streptomyces species where it regulates antibiotic production and morphological differentiation . The gamma-Butyrolactone-d6 binds to receptors, many of which are involved in regulation of specific antibiotic biosynthesis clusters .

Cellular Effects

The effects of gamma-Butyrolactone-d6 on various types of cells and cellular processes are profound. It influences cell function by binding to cytoplasmic receptor proteins and inhibiting their binding to specific DNA targets . Most of these receptor proteins act as repressors, so that binding to gamma-Butyrolactone-d6 induces expression of the target genes .

Molecular Mechanism

The molecular mechanism of action of gamma-Butyrolactone-d6 is complex and diverse. It exerts its effects at the molecular level by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that gamma-Butyrolactone-d6 and their receptors also occur in some other Actinobacteria, suggesting that this is a general regulatory system for antibiotic production .

Metabolic Pathways

griseus .

Transport and Distribution

It is known that the gamma-Butyrolactone-d6 binds to receptors, many of which are involved in regulation of specific antibiotic biosynthesis clusters .

Subcellular Localization

It is known that the gamma-Butyrolactone-d6 binds to cytoplasmic receptor proteins .

準備方法

Synthetic Routes and Reaction Conditions

Gamma-Butyrolactone-d6 can be synthesized through the dehydrogenation of deuterated 1,4-butanediol. This process involves heating the deuterated 1,4-butanediol in the presence of a copper catalyst at temperatures ranging from 180°C to 300°C. The reaction yields gamma-Butyrolactone-d6 with high efficiency .

Industrial Production Methods

The industrial production of gamma-Butyrolactone-d6 follows similar synthetic routes as the laboratory preparation. The dehydrogenation of deuterated 1,4-butanediol is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The purification process involves liquid-gas-phase extraction to remove impurities .

化学反応の分析

Types of Reactions

Gamma-Butyrolactone-d6 undergoes various chemical reactions, including:

Hydrolysis: In basic conditions, gamma-Butyrolactone-d6 is hydrolyzed to form deuterated gamma-hydroxybutyrate.

Oxidation: Gamma-Butyrolactone-d6 can be oxidized to form deuterated succinic acid.

Reduction: Reduction of gamma-Butyrolactone-d6 can yield deuterated 1,4-butanediol.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide solution is commonly used for the hydrolysis of gamma-Butyrolactone-d6.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for the oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

Hydrolysis: Deuterated gamma-hydroxybutyrate

Oxidation: Deuterated succinic acid

Reduction: Deuterated 1,4-butanediol

類似化合物との比較

Gamma-Butyrolactone-d6 is similar to other gamma-butyrolactone analogs, such as:

Gamma-Butyrolactone: The non-deuterated form, which is widely used as a solvent and reagent.

Gamma-Hydroxybutyric Acid: A metabolite of gamma-Butyrolactone with central nervous system depressant effects.

Tetrahydrofuran: A cyclic ether with similar solvent properties but different chemical reactivity

Gamma-Butyrolactone-d6 is unique due to its deuterium labeling, which makes it valuable for tracing studies and understanding metabolic pathways.

特性

IUPAC Name |

3,3,4,4,5,5-hexadeuteriooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJRWHAVMIAJKC-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)OC(C1([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583840 | |

| Record name | Dihydro-d2-2(3H)-furanone-3,3,4,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77568-65-1 | |

| Record name | Dihydro-d2-2(3H)-furanone-3,3,4,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77568-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

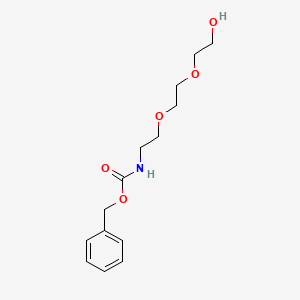

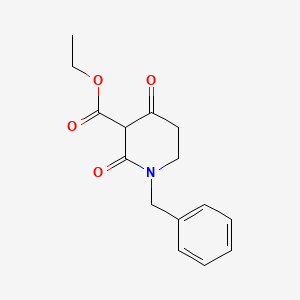

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4,4'-Bipyridine]-2,2'-dicarbonitrile](/img/structure/B1602263.png)

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)

![Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1602266.png)